molecular formula C27H36N2O4 B1245093 7'-O-Demethylisocephaeline

7'-O-Demethylisocephaeline

Cat. No. B1245093
M. Wt: 452.6 g/mol
InChI Key: HGQNZTBYUKKJLH-CQOCVSQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7'-O-demethylisocephaeline is a pyridoisoquinoline consisting of (1'beta)-emetan substituted by hydroxy groups at positions 6' and 7' and methoxy groups at positions 10 and 11. It is isolated from Psychotria klugii and exhibits antileishmanial activity. It has a role as a metabolite and an antileishmanial agent. It is an isoquinoline alkaloid, a member of isoquinolines, an aromatic ether, a polyphenol and a pyridoisoquinoline.

Scientific Research Applications

Cytotoxic Properties

7'-O-Demethylisocephaeline has been identified in the context of cytotoxic properties. A study on Alangium alkaloids from Alangium longiflorum revealed the isolation of various compounds, including 10-O-demethylisocephaeline. This compound demonstrated significant cytotoxic activity against human lung carcinoma and breast adenocarcinoma. Its structural analogs with different hydroxy/methoxy substitution patterns showed varying degrees of potency, indicating its potential as a cytotoxic lead for further study (Sakurai et al., 2006).

Antiparasitic Activity

Research on Psychotria klugii identified 7'-O-demethylisocephaeline along with other new alkaloids. Cephaeline, an alkaloid structurally related to 7'-O-demethylisocephaeline, exhibited potent antileishmanial activity and was more potent than some standard treatments. This indicates that the structural analogs of 7'-O-demethylisocephaeline might have significant antiparasitic properties (Muhammad et al., 2003).

Enzymatic Function in Alkaloid Biosynthesis

A study on Carapichea ipecacuanha, a plant producing emetine-type alkaloids, identified an O-methyltransferase that catalyzes the methylation steps in emetine biosynthesis. This enzyme showed methylation activity for 7'-O-demethylcephaeline, suggesting its role in the biosynthetic pathway of alkaloids structurally related to 7'-O-demethylisocephaeline (Cheong et al., 2011).

properties

Product Name

7'-O-Demethylisocephaeline

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

IUPAC Name

(1S)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C27H36N2O4/c1-4-16-15-29-8-6-18-12-26(32-2)27(33-3)14-21(18)23(29)10-19(16)9-22-20-13-25(31)24(30)11-17(20)5-7-28-22/h11-14,16,19,22-23,28,30-31H,4-10,15H2,1-3H3/t16-,19-,22-,23-/m0/s1

InChI Key

HGQNZTBYUKKJLH-CQOCVSQPSA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@H]4C5=CC(=C(C=C5CCN4)O)O)OC)OC

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)O)OC)OC

synonyms

7'-O-demethylisocephaeline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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